![molecular formula C10H15BO4 B1463748 4-[(2-甲氧基乙氧基)甲基]苯硼酸 CAS No. 1146169-44-9](/img/structure/B1463748.png)
4-[(2-甲氧基乙氧基)甲基]苯硼酸
描述
Phenylboronic acids are a class of compounds that contain a phenyl group (C6H5-) and two hydroxyl groups attached to boron . They are generally stable and easy to handle, making them important in organic synthesis .
Synthesis Analysis
Phenylboronic acids can be synthesized using various methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
Phenylboronic acids are planar compounds with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Phenylboronic acids are used as reactants in various chemical reactions, including the preparation of biologically active molecules, asymmetric Suzuki coupling, and arylation .Physical and Chemical Properties Analysis
Phenylboronic acids are typically solid at room temperature. They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents .科学研究应用
超分子组装
- 超分子化学: 4-[(2-甲氧基乙氧基)甲基]苯硼酸及类似化合物已被用于设计和合成超分子组装体。这些组装体是通过硼酸与各种分子中的杂原子相互作用而形成的,展示了创造具有特定功能的复杂结构的潜力 (Pedireddi & Seethalekshmi, 2004)。
催化
- 有机合成: 该化合物在催化过程中发挥了关键作用,例如羧酸和胺之间的脱水缩合,突显了其在合成生物活性化合物和促进酰胺化反应中的实用性 (Wang, Lu, & Ishihara, 2018)。
材料科学
- 纳米技术: 研究已经证明了利用苯硼酸衍生物合成和应用纳米材料。由于其独特的性质和反应性,这些材料已被应用于各个领域,包括催化和生物医学应用 (Hatamifard, Nasrollahzadeh, & Sajadi, 2016)。
生物医学工程
- 药物传递系统: 苯硼酸衍生物与糖之间的化学相互作用已被利用来创建稳定的纳米颗粒,以改善胰岛素的鼻吸收。这展示了利用这些化合物开发肽和蛋白质药物的非侵入性传递方法的潜力 (Cheng et al., 2012)。
传感和检测
- 传感器系统: 苯硼酸衍生物与多元醇形成可逆复合物的独特能力已被应用于传感器系统的开发。这些系统能够识别、分离和检测糖类、糖脂和其他生物相关分子,突显了它们在分析化学和医学诊断中的重要性 (Liang-yin, 2006)。
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
The mode of action of 4-[(2-Methoxyethoxy)methyl]phenylboronic acid is likely to involve the formation of reversible covalent bonds with its targets, as is typical of boronic acids . This allows the compound to modulate the activity of its targets, leading to changes in cellular processes .
Pharmacokinetics
Boronic acids are generally well absorbed and distributed in the body, and they are primarily excreted in the urine .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acids . For instance, boronic acids can undergo hydrolysis under acidic conditions, which could potentially affect their stability and activity .
安全和危害
未来方向
生化分析
Biochemical Properties
4-[(2-Methoxyethoxy)methyl]phenylboronic acid plays a significant role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diols. This property allows it to interact with a variety of biomolecules, including enzymes and proteins. For instance, it can bind to the cis-diol groups present in sugars and glycoproteins, facilitating the manipulation and detection of these molecules in biochemical assays . Additionally, 4-[(2-Methoxyethoxy)methyl]phenylboronic acid has been shown to interact with certain enzymes, potentially inhibiting or modifying their activity, which can be useful in studying enzyme functions and developing enzyme inhibitors .
Cellular Effects
The effects of 4-[(2-Methoxyethoxy)methyl]phenylboronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell surface glycoproteins can alter cell signaling pathways, leading to changes in cellular responses . Furthermore, 4-[(2-Methoxyethoxy)methyl]phenylboronic acid has been observed to affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These interactions can result in altered cellular metabolism, impacting processes such as glucose uptake and utilization .
Molecular Mechanism
At the molecular level, 4-[(2-Methoxyethoxy)methyl]phenylboronic acid exerts its effects through several mechanisms. One key mechanism is its ability to form reversible covalent bonds with diol-containing biomolecules, such as sugars and glycoproteins . This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For instance, by binding to the active site of an enzyme, 4-[(2-Methoxyethoxy)methyl]phenylboronic acid can inhibit its activity, thereby modulating the biochemical pathway in which the enzyme is involved . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(2-Methoxyethoxy)methyl]phenylboronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[(2-Methoxyethoxy)methyl]phenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell signaling pathways and gene expression . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 4-[(2-Methoxyethoxy)methyl]phenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical or cellular response . Understanding these dosage effects is crucial for optimizing the use of 4-[(2-Methoxyethoxy)methyl]phenylboronic acid in research and therapeutic applications.
Metabolic Pathways
4-[(2-Methoxyethoxy)methyl]phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in carbohydrate metabolism . For example, its interaction with glycoproteins can affect glucose uptake and utilization, impacting overall cellular metabolism . Additionally, 4-[(2-Methoxyethoxy)methyl]phenylboronic acid can alter metabolite levels by inhibiting or activating specific enzymes, leading to changes in the concentrations of metabolic intermediates .
Transport and Distribution
The transport and distribution of 4-[(2-Methoxyethoxy)methyl]phenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters that recognize its boronic acid moiety . Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of 4-[(2-Methoxyethoxy)methyl]phenylboronic acid within cells can influence its biochemical activity and overall cellular effects .
Subcellular Localization
The subcellular localization of 4-[(2-Methoxyethoxy)methyl]phenylboronic acid is an important factor that determines its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with glycoproteins and other biomolecules involved in protein processing and trafficking . The subcellular localization of 4-[(2-Methoxyethoxy)methyl]phenylboronic acid can also affect its ability to modulate enzyme activity and gene expression, influencing overall cellular function .
属性
IUPAC Name |
[4-(2-methoxyethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5,12-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIVZVYGGAFFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681350 | |
| Record name | {4-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146169-44-9 | |
| Record name | {4-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



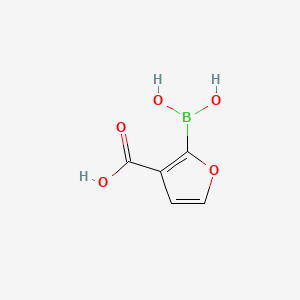

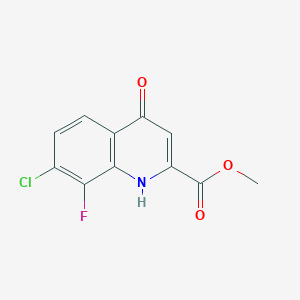

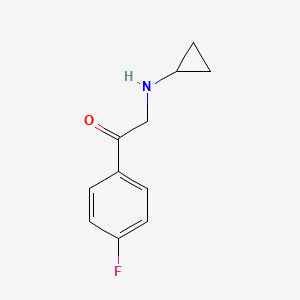
![Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B1463675.png)

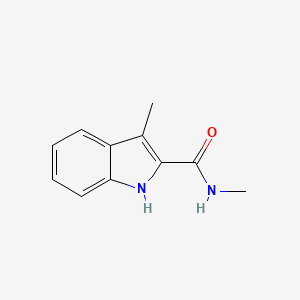

![1-Benzyl 2-methyl (2S,5S)-5-[(E)-3-(tert-butoxy)-3-oxo-1-propenyl]-1,2-azepanedicarboxylate](/img/structure/B1463681.png)
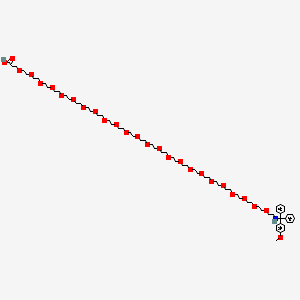
![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)

